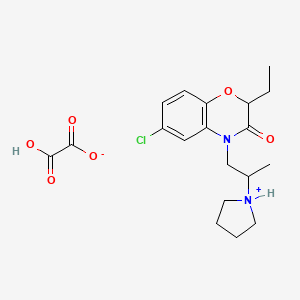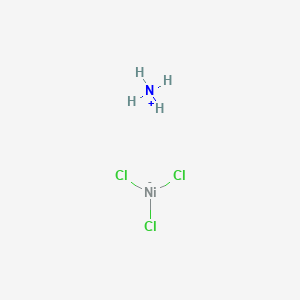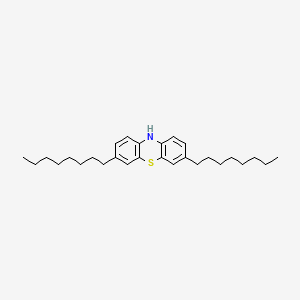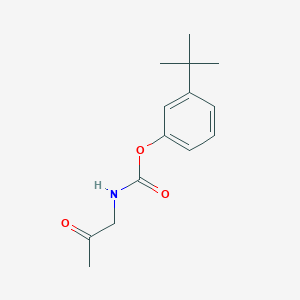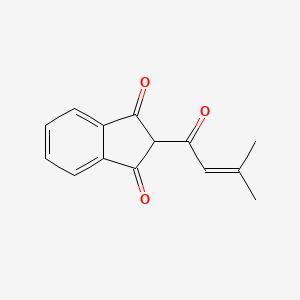
2-(3-Methylbut-2-enoyl)indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbut-2-enoyl)indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core substituted with a 3-methylbut-2-enoyl group at the 2-position and a dione functionality at the 1,3-positions. Indene derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-enoyl)indene-1,3-dione typically involves the reaction of indene-1,3-dione with 3-methylbut-2-enoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by crystallization or distillation.
化学反应分析
Types of Reactions
2-(3-Methylbut-2-enoyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Diols, alcohols
Substitution: Halogenated indene derivatives, sulfonated indene derivatives
科学研究应用
2-(3-Methylbut-2-enoyl)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
作用机制
The mechanism of action of 2-(3-Methylbut-2-enoyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another indene derivative with a ketone functionality at the 1-position.
Ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione): Known for its use in amino acid analysis and protein detection.
Uniqueness
2-(3-Methylbut-2-enoyl)indene-1,3-dione is unique due to the presence of the 3-methylbut-2-enoyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other indene derivatives and contributes to its specific applications in various fields.
属性
CAS 编号 |
6134-98-1 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-(3-methylbut-2-enoyl)indene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-7,12H,1-2H3 |
InChI 键 |
KWVMEUYISWAZHM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1C(=O)C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


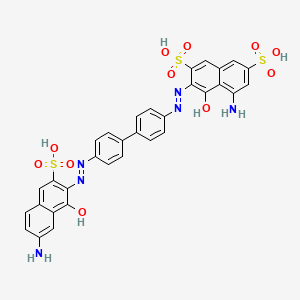
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
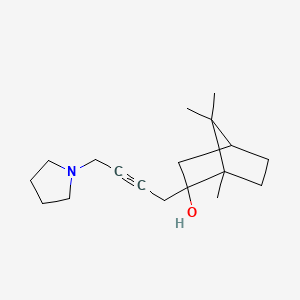
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
